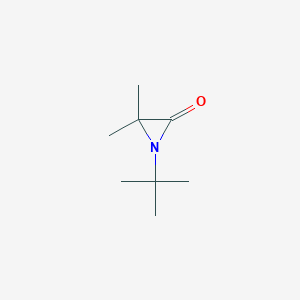
1-Tert-butyl-3,3-dimethylaziridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-Butyl-3,3-Dimethylaziridin-2-One (TBDMAO) is a highly reactive compound that has been widely used in various scientific research applications. It is a cyclic organic compound that contains a three-membered ring with one nitrogen and two carbon atoms. TBDMAO is a versatile chemical that has been used in many fields, including organic synthesis, polymer chemistry, and medicinal chemistry.
Mechanism Of Action
1-Tert-butyl-3,3-dimethylaziridin-2-one is a highly reactive compound that can undergo various chemical reactions. It can react with nucleophiles, such as amines and alcohols, to form adducts. 1-Tert-butyl-3,3-dimethylaziridin-2-one can also undergo ring-opening reactions to form reactive intermediates that can react with nucleophiles. The mechanism of action of 1-Tert-butyl-3,3-dimethylaziridin-2-one in biological systems is not fully understood, but it is believed to interact with proteins and enzymes, leading to changes in their activity and function.
Biochemical And Physiological Effects
1-Tert-butyl-3,3-dimethylaziridin-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. 1-Tert-butyl-3,3-dimethylaziridin-2-one has also been shown to have anti-inflammatory and antioxidant properties. Furthermore, 1-Tert-butyl-3,3-dimethylaziridin-2-one has been shown to have cytotoxic effects on various cancer cell lines, indicating its potential as a cancer therapy.
Advantages And Limitations For Lab Experiments
1-Tert-butyl-3,3-dimethylaziridin-2-one has several advantages for lab experiments. It is a highly reactive compound that can undergo various chemical reactions, making it a versatile reagent for organic synthesis. 1-Tert-butyl-3,3-dimethylaziridin-2-one is also relatively stable and can be stored for long periods of time. However, 1-Tert-butyl-3,3-dimethylaziridin-2-one is a highly toxic and reactive compound that requires careful handling and storage. It can also react with air and moisture, leading to the formation of unwanted byproducts.
Future Directions
There are several future directions for the research and development of 1-Tert-butyl-3,3-dimethylaziridin-2-one. One potential area of research is the development of new synthetic methods for the preparation of 1-Tert-butyl-3,3-dimethylaziridin-2-one and its derivatives. Another area of research is the investigation of the biological activity of 1-Tert-butyl-3,3-dimethylaziridin-2-one and its potential as a drug candidate. Furthermore, the development of new applications for 1-Tert-butyl-3,3-dimethylaziridin-2-one in areas such as materials science and catalysis is also an area of future research.
Conclusion:
In conclusion, 1-Tert-butyl-3,3-dimethylaziridin-2-one is a highly reactive compound that has been widely used in various scientific research applications. Its unique chemical structure and biological activity make it a promising compound for the development of new drugs and materials. However, the toxic and reactive nature of 1-Tert-butyl-3,3-dimethylaziridin-2-one requires careful handling and storage. Further research is needed to fully understand the mechanism of action of 1-Tert-butyl-3,3-dimethylaziridin-2-one and its potential applications in various fields.
Synthesis Methods
1-Tert-butyl-3,3-dimethylaziridin-2-one can be synthesized by the reaction of tert-butylamine and 2,3-dimethylacrylonitrile in the presence of a catalyst. The reaction proceeds via a Michael addition followed by a cyclization reaction. The product is then purified by column chromatography to obtain pure 1-Tert-butyl-3,3-dimethylaziridin-2-one.
Scientific Research Applications
1-Tert-butyl-3,3-dimethylaziridin-2-one has been widely used in various scientific research applications. It has been used as a reagent in organic synthesis for the preparation of various compounds, including chiral compounds, heterocyclic compounds, and natural products. 1-Tert-butyl-3,3-dimethylaziridin-2-one has also been used in polymer chemistry as a crosslinking agent for the preparation of high-performance polymers. Furthermore, 1-Tert-butyl-3,3-dimethylaziridin-2-one has been used in medicinal chemistry as a potential drug candidate due to its unique chemical structure and biological activity.
properties
CAS RN |
14387-85-0 |
|---|---|
Product Name |
1-Tert-butyl-3,3-dimethylaziridin-2-one |
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-tert-butyl-3,3-dimethylaziridin-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(2,3)9-6(10)8(9,4)5/h1-5H3 |
InChI Key |
XOUNSZYFIMZSAN-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N1C(C)(C)C)C |
Canonical SMILES |
CC1(C(=O)N1C(C)(C)C)C |
synonyms |
1-tert-Butyl-3,3-dimethylaziridin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)
![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)
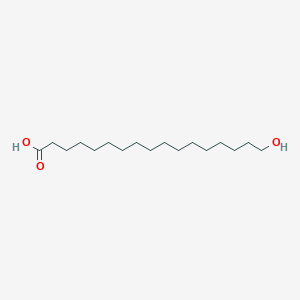
![Tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B84100.png)
![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)

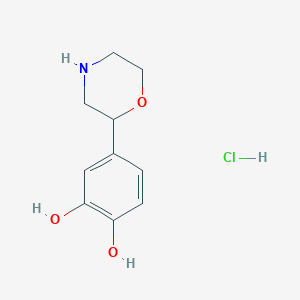
![[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B84114.png)
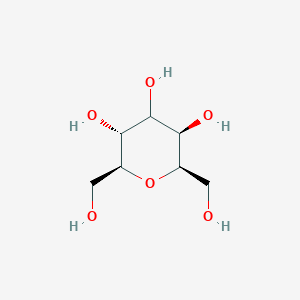
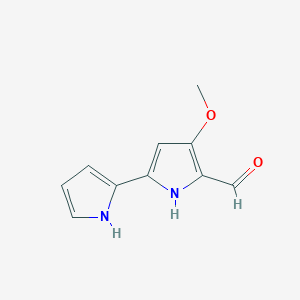


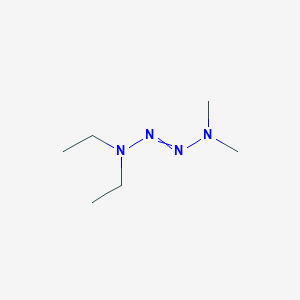
![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)